1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is an organic, ionic liquid . It is used in various reactions, such as those with molybdenum (II) complexes with α-diimines, where it helps control chemoselectivity . It also assists in the transdermal delivery of sparingly soluble drugs .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-ethyl-3-oxetanylmethyl chloride with 1,2-dimethylimidazole followed by exchanging the chloride to bis(trifluonomethanesulfonyl)imide (TFSI) .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT) and molecular dynamics (MD) based on classical force field .Chemical Reactions Analysis
This compound is used in various reactions. For example, it is used in reactions with molybdenum (II) complexes with α-diimines, where it helps control chemoselectivity .Physical and Chemical Properties Analysis
This compound is a solid or viscous liquid at room temperature . Its molecular weight is 377.29 . The compound has a conductivity of 9.36 mS/cm at 30 °C .Scientific Research Applications
Crystal Structure and Ionic Liquid Properties
- Ionic Liquid Crystal Structures : 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide is noted for its unusual cis-geometry in the crystal structure, constrained by bifurcated cation-anion hydrogen bonds. This results in fluorous layers within the solid-state structure, indicating potential applications in ionic liquid technologies (Holbrey et al., 2004).
Molecular Interactions and Dynamic Properties
- Molecular Interactions Studies : Ab initio Hartree–Fock and density functional methods were employed to study molecular interactions in this compound, offering insights into its vibrational spectra and the direction of frequency shifts in normal vibrations (Dhumal, 2007).
Applications in Energy Storage and Electrochemistry
- Lithium Battery Electrolytes : The compound's role in gel polymer electrolytes for lithium batteries has been explored. Its effect on interfacial resistance and its ability to modulate lithium deposit pathways onto lithium metal anodes are of particular interest (Choi et al., 2011).
- Electrochemical Properties : Research has focused on the electrochemical properties of 1,3-dimethylimidazolium-based ionic liquids, assessing their electrical conductivity, electrochemical window, and differential capacitance, which are crucial for electrolyte applications in energy storage devices (Zheng, 2021).
Other Applications
- Ionic Liquid Mixtures and Nano-Segregation : Studies on mixtures of this ionic liquid with long-chain components have revealed insights into nano-segregation and the structuring effect of alkyl domains on the polar network, highlighting its versatility in formulating mixed ionic liquids (Mazzilli et al., 2022).
Safety and Hazards
Future Directions
1,3-Dimethylimidazolium-based ionic liquids show promise as electrolytes because of their special cation structure . They have higher electrical conductivity and wider electrochemical windows than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions . These phenomena are probably ascribed to the higher structural symmetry, stronger cation–anion interaction, and smaller size of the 1,3-dimethylimidazolium cation .
Mechanism of Action
Target of Action
1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as 1,3-Dimethylimidazolium bis((trifluoromethyl)sulfonyl)imide, is an ionic liquid .
Mode of Action
This compound interacts with its targets through its unique cation structure . The 1,3-dimethylimidazolium cation has a higher structural symmetry, stronger cation–anion interaction, and smaller size, which contribute to its electrochemical properties .
Biochemical Pathways
Instead, it influences electrochemical properties, such as electrical conductivity and electrochemical window . These properties can affect various physical and chemical processes.
Pharmacokinetics
It has been noted to assist in the transdermal delivery of sparingly soluble drugs , suggesting it may influence drug absorption and distribution.
Result of Action
The primary result of the action of this compound is its influence on electrochemical properties. It has been found to have higher electrical conductivity and a wider electrochemical window than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For example, the electrical conductivity and molar conductivity of these ionic liquids were measured and calculated from 303.15 to 353.15 K . Additionally, it has been noted that 1,3-dimethylimidazolium cations are prone to be adsorbed onto the Pt plate electrodes when the cation–anion interaction is lower .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dimethylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.C2F6NO4S2/c1-6-3-4-7(2)5-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMDKMGIAANGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-81-1 | |
Record name | 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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